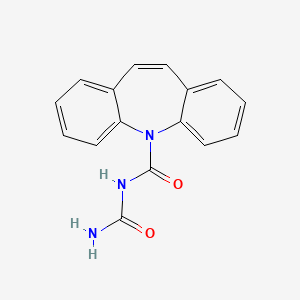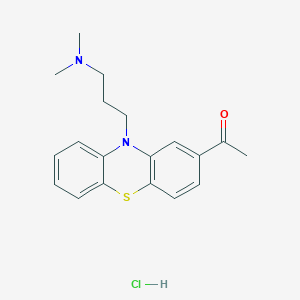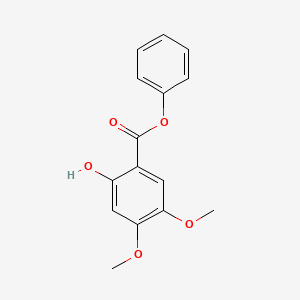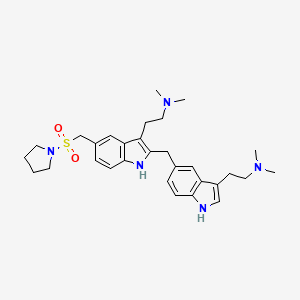
N-氨基甲酰卡马西平
描述
“N-Carbamoyl Carbamazepine” is a derivative of Carbamazepine . Carbamazepine is a dibenzoazepine that carries a carbamoyl substituent at the azepine nitrogen and is used as an anticonvulsant . It is also known as Tegretol and is used to control seizures and to treat pain resulting from trigeminal neuralgia .
Synthesis Analysis
A robust continuous process for the synthesis of carbamazepine (CBZ) has been developed, facilitated by kinetic modeling and monitored by in-line Raman spectroscopy . Accurate kinetic modeling and the use of validated process analytical technology (PAT) models for quantitative measurement were found to play an important role in developing continuous synthesis of drug substances .
Molecular Structure Analysis
Carbamazepine has been subjected to a systematic vibrational spectroscopic assignment and analysis using FT-IR, FT-Raman, and UV spectral data . The vibrational analysis was aided by electronic structure calculations - ab initio (RHF) and hybrid density functional methods (B3LYP) performed with a standard basis set 6-31G (d,p) .
Chemical Reactions Analysis
Carbamazepine is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Physical And Chemical Properties Analysis
“N-Carbamoyl Carbamazepine” has a molecular weight of 279.29 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . Its Topological Polar Surface Area is 75.4 Ų .
科学研究应用
1. Biotechnological Processes
- Application Summary: N-Carbamoyl Carbamazepine is used in enzymatic kinetic resolution, a biotechnological tool for the production of enantiomerically pure/enriched compounds . This technique takes advantage of the enantioselectivity or enantiospecificity of an enzyme for one of the enantiomers of a racemic substrate to isolate the desired isomer .
- Methods of Application: N-Carbamoyl Carbamazepine is used in the industrially used multienzymatic system known as the “Hydantoinase Process,” where the kinetic resolution produced by coupling an enantioselective hydantoinase and the enantiospecific carbamoylase is enhanced by the enzymatic/chemical dynamic kinetic resolution of the low-rate hydrolyzed substrate .
- Results or Outcomes: This process allows the production of optically pure D- or L-amino acids .
2. Degradation of Carbamazepine
- Application Summary: N-Carbamoyl Carbamazepine is used in the degradation of carbamazepine (CBZ), a common pharmaceutical compound used to relieve neuralgia and treat epilepsy and various mental illnesses .
- Methods of Application: The research uses natural chalcopyrite (NCP) to activate peroxymonosulfate (PMS) to degrade CBZ oxidatively . The effects of the amount of NCP and PMS, the initial pH value, and the reaction temperature on the catalytic performance of NCP were systematically studied .
- Results or Outcomes: The degradation efficiency of the NCP/PMS system for CBZ can reach 82.34% under the optimal reaction conditions, and the degradation process follows a pseudo-second-order kinetic model .
3. Antialcohol Activity
- Application Summary: N-Carbamoyl Carbamazepine, also known as Carbamazepine, is a psychotropic preparation with anticonvulsant activity . It has been used for the treatment of patients afflicted with alcoholism .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Anticonvulsant
- Application Summary: Carbamazepine is used as an anticonvulsant for partial and generalized tonic-clonic seizures .
- Methods of Application: Carbamazepine works by sodium channel blockade in a manner similar to phenytoin. It inhibits high frequency repetitive firing of neurons .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Mood Stabilizer
- Application Summary: Carbamazepine is also indicated for the treatment of manic episodes and mixed manic-depressive episodes caused by bipolar I disorder .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Treatment of Trigeminal Neuralgia
- Application Summary: Carbamazepine is used for the treatment of pain associated with true trigeminal neuralgia .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Treatment of Alcohol Withdrawal Syndrome
- Application Summary: Carbamazepine is used off-label for the treatment of alcohol withdrawal syndrome .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Treatment of Restless Leg Syndrome
- Application Summary: Carbamazepine is used off-label for the treatment of restless leg syndrome .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Sodium Channel Blockade
- Application Summary: Carbamazepine works by sodium channel blockade in a manner similar to phenytoin .
- Methods of Application: It inhibits high frequency repetitive firing of neurons and also acts at adenosine receptors and as an anti-cholinergic .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
安全和危害
属性
IUPAC Name |
N-carbamoylbenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-15(20)18-16(21)19-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)19/h1-10H,(H3,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYQIRGCBFIMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747287 | |
| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbamoyl Carbamazepine | |
CAS RN |
1219170-51-0 | |
| Record name | (5H-Dibenzo(b,f)azepin-5-ylcarbonyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219170510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5H-DIBENZO(B,F)AZEPIN-5-YLCARBONYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SF4XM6M0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











